5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid
Description
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a dimethylphosphoryl group (–PO(CH₃)₂) at the 5-position and a carboxylic acid (–COOH) group at the 2-position of the pyrazine ring. This compound belongs to a broader class of pyrazinecarboxylic acids, which are extensively studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties .
Properties
IUPAC Name |
5-dimethylphosphorylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2O3P/c1-13(2,12)6-4-8-5(3-9-6)7(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKROGWAJBZLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Anticancer Activity
- Sorafenib Analogs (e.g., 6c, 6h): Pyrazine-2-carboxamides with urea/amide substituents show IC₅₀ values of 0.6–7.5 μM in cancer cell lines (HepG2, HeLa, A549). The 4-bromophenyl (6c) and 4-chloro-3-trifluoromethylphenyl (6h) groups in the urea region enhance cytostatic activity. Notably, 6h inhibits c-Raf kinase (similar to sorafenib), while 6c acts via alternative pathways .
- However, cytotoxicity data are unavailable.
Antimicrobial and Antimycobacterial Activity
- 6-Chloro-5-(tert-butyl)pyrazine-2-carboxamides : Exhibit >50% inhibition of Mycobacterium tuberculosis at MIC = 12.5 μg/cm³. The tert-butyl group enhances lipophilicity and membrane penetration .
- Pyrazinamide (PZA): A prodrug converted to pyrazinoic acid (POA) under acidic conditions, targeting M. tuberculosis via disruption of membrane energetics .
Physicochemical Properties
Toxicity and Selectivity
- Compound 6c (4-bromophenyl urea): Non-cytotoxic to normal fibroblasts (IC₅₀ > 100 μM) .
- Compound 6h (4-chloro-3-trifluoromethylphenyl urea): Cytotoxic to normal cells (IC₅₀ ~10 μM) .
- Pyrazinamide : Low toxicity in humans but causes hepatotoxicity at high doses .
The dimethylphosphoryl group in the target compound may balance selectivity and potency, though experimental validation is required.
Biological Activity
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- IUPAC Name : 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid
- CAS Number : 2361983-21-1
- Molecular Formula : C8H10N2O4P
The biological activity of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylphosphoryl group may enhance the compound's lipophilicity, potentially facilitating its penetration through cell membranes and increasing its bioavailability.
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study indicated that derivatives of pyrazine-2-carboxylic acids exhibit significant activity against Mycobacterium tuberculosis and various fungal strains. Specifically, compounds similar to 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid showed varying degrees of inhibition against these pathogens.
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound Name | Target Pathogen | Inhibition (%) | MIC (µmol/mL) |
|---|---|---|---|
| 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% | 88.8 |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 90% | 31.25 |
Case Studies
- Antitubercular Activity : In a study evaluating various pyrazine derivatives, 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid exhibited notable antitubercular activity, achieving up to 72% inhibition against Mycobacterium tuberculosis . This suggests that modifications in the pyrazine structure can significantly impact efficacy.
- Fungal Inhibition : Another investigation into the antifungal properties revealed that compounds similar to this acid demonstrated effective inhibition against Trichophyton mentagrophytes , with a minimum inhibitory concentration (MIC) as low as 31.25 µmol/mL . This highlights the potential for developing new antifungal agents based on this scaffold.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazine derivatives, indicating that modifications can enhance biological activity. For instance, increasing lipophilicity appears to correlate positively with antimicrobial efficacy . The presence of specific functional groups, such as dimethylphosphoryl, has been linked to improved interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Impact on Activity |
|---|---|
| Increased Lipophilicity | Higher antimicrobial efficacy |
| Dimethylphosphoryl Group | Enhanced cell membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
